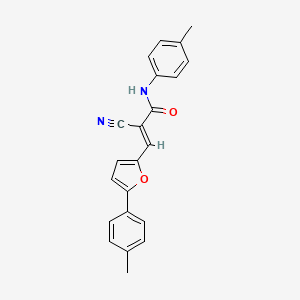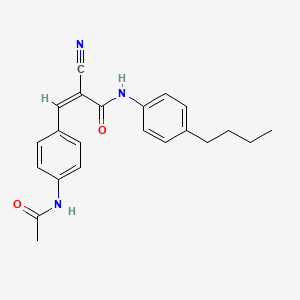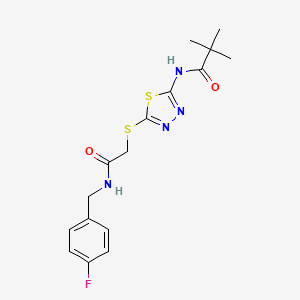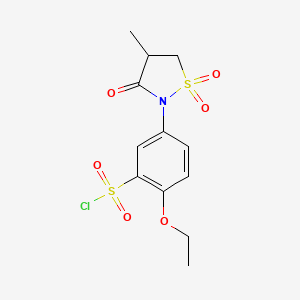
(E)-2-cyano-N-(p-tolyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an acrylamide derivative with a cyano group and two p-tolyl groups attached to a furan ring. Acrylamides are organic compounds that are commonly used in industrial processes and scientific research . The p-tolyl group is a common substituent in organic chemistry, known for its stability and aromatic properties . Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would likely show the acrylamide backbone, with the cyano group, the p-tolyl groups, and the furan ring as substituents. The exact structure would depend on the specific locations of these substituents .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, acrylamides, furans, and p-tolyl groups each have characteristic reactions. For example, acrylamides can participate in Michael addition reactions, and furans can undergo Diels-Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylamide and cyano groups could increase its solubility in polar solvents .Scientific Research Applications
Green Synthesis and Biocatalysis
The research highlights a green chemistry approach for synthesizing E-2-cyano-3-(furan-2-yl) acrylamide under microwave radiation. It emphasizes the use of marine and terrestrial fungi for the enantioselective reduction of 2-cyano-3-(furan-2-yl) acrylamide to produce compounds with a CN-bearing stereogenic center. This study illustrates the potential of utilizing biological catalysts to achieve high yields and enantiomeric excesses, showcasing an environmentally friendly method for producing pharmaceutical intermediates and fine chemicals (Jimenez et al., 2019).
Herbicidal Activity
Another study focused on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating good herbicidal activities. These compounds, including variations of the acrylamide structure, have been identified as potent PSII electron transport inhibitors. This research indicates the potential of acrylamide derivatives in developing novel herbicides for agricultural use, with specific compounds showing exceptional herbicidal activities at low doses (Wang et al., 2004).
Electrode-Active Polymers for Organic Devices
In the development of organic rechargeable devices, a study introduced poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl acrylamide) as a novel electrode-active polymer. This polymer demonstrated a remarkable capacity for over 2000 charging–discharging cycles and a rapid charging rate, highlighting the utility of acrylamide derivatives in enhancing the performance and durability of organic electronic devices (Koshika et al., 2010).
Glycosaminoglycan Mimetic Biomaterials
Research into engineering water-soluble glycopolymers for biomedical applications utilized cyanoxyl-mediated free-radical polymerization of acrylamide derivatives. These glycopolymers mimic glycosaminoglycans, offering potential in drug delivery systems and tissue engineering by providing biocompatible and bioactive materials with controlled properties (Grande et al., 2001).
Solar Cell Applications
A study on molecular engineering of organic sensitizers for solar cell applications demonstrated that acrylamide derivatives could serve as effective components in dye-sensitized solar cells (DSSCs). These sensitizers, when anchored onto TiO2 films, showed high conversion efficiencies, indicating the role of acrylamide derivatives in improving the performance of renewable energy technologies (Kim et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(E)-2-cyano-N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-3-7-17(8-4-15)21-12-11-20(26-21)13-18(14-23)22(25)24-19-9-5-16(2)6-10-19/h3-13H,1-2H3,(H,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXRMGKDKSSSLD-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2862700.png)

![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide](/img/structure/B2862703.png)
![1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one](/img/structure/B2862709.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2862711.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2862713.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2862714.png)
![6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862715.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2862716.png)
![3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether](/img/structure/B2862717.png)
![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)
